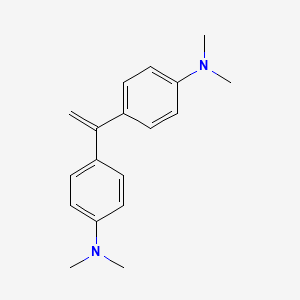

4,4'-Vinylidenebis(N,N-dimethylaniline)

Description

The exact mass of the compound 4,4'-Vinylidenebis(N,N-dimethylaniline) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401519. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4'-Vinylidenebis(N,N-dimethylaniline) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Vinylidenebis(N,N-dimethylaniline) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[1-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-14(15-6-10-17(11-7-15)19(2)3)16-8-12-18(13-9-16)20(4)5/h6-13H,1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWITNNIJDLPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064718 | |

| Record name | Benzenamine, 4,4'-ethenylidenebis[N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7478-69-5 | |

| Record name | 4,4′-Ethenylidenebis[N,N-dimethylbenzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7478-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Michler's ethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007478695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Michlerhs ethylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4,4'-ethenylidenebis[N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4,4'-ethenylidenebis[N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-vinylidenebis(N,N-dimethylaniline) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MICHLER'S ETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R30ZAL17Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4,4'-Vinylidenebis(N,N-dimethylaniline) synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 4,4'-Vinylidenebis(N,N-dimethylaniline)

Introduction

4,4'-Vinylidenebis(N,N-dimethylaniline), an analogue of the famed Michler's ketone, is a molecule of significant interest in materials science and polymer chemistry. Structurally, it features a 1,1-diphenylethene core functionalized with two powerful electron-donating N,N-dimethylamino groups. This arrangement results in a highly conjugated system with unique electronic and optical properties. The terminal vinylidene group (C=CH2) makes it a prime candidate as a monomer for the synthesis of advanced functional polymers, materials for organic electronics, and precursors for novel dye structures.[1][2]

Unlike its ketone counterpart, which has been a cornerstone of the dye industry for over a century, 4,4'-vinylidenebis(N,N-dimethylaniline) is primarily a building block for next-generation materials where processability and electronic functionality are paramount. This guide, intended for researchers and development scientists, provides a comprehensive overview of its synthesis, grounded in mechanistic principles, and details the rigorous characterization required to validate its structure and purity.

Part 1: Synthesis of the Key Precursor: 4,4'-Bis(dimethylamino)benzophenone (Michler's Ketone)

The synthesis of 4,4'-vinylidenebis(N,N-dimethylaniline) begins with the robust and well-established precursor, 4,4'-bis(dimethylamino)benzophenone, commonly known as Michler's ketone. The integrity of the final product is critically dependent on the purity of this starting material. Michler's ketone was first synthesized by the German chemist Wilhelm Michler in the late 19th century.[3]

Industrially, Michler's ketone is often prepared via the condensation of two equivalents of N,N-dimethylaniline with one equivalent of phosgene.[4] This reaction leverages the high reactivity of N,N-dimethylaniline toward electrophilic substitution at the para position, driven by the strong activating effect of the dimethylamino group. Phosgene acts as the electrophilic carbonyl source, bridging the two aniline rings.

An alternative and common laboratory-scale synthesis involves the Friedel-Crafts acylation of N,N-dimethylaniline. Other routes include the reaction of 4,4'-dichlorobenzophenone with dimethylamine under pressure, often catalyzed by copper salts.[5] The choice of method depends on scale, available reagents, and safety considerations, as phosgene is highly toxic.

Part 2: Synthesis of 4,4'-Vinylidenebis(N,N-dimethylaniline) via the Wittig Reaction

The most efficient and high-yielding route to convert the carbonyl group of Michler's ketone into a terminal alkene (vinylidene group) is the classic Wittig reaction.[6] This Nobel Prize-winning methodology provides a reliable and stereospecific pathway for alkene synthesis from carbonyl compounds.

Mechanistic Insight

The causality behind this synthetic choice rests on the reaction's core transformation. The reaction proceeds through a phosphorus ylide, a species with adjacent positive and negative charges, which acts as a potent carbon nucleophile.

-

Ylide Formation: The process begins with the deprotonation of a phosphonium salt, in this case, methyltriphenylphosphonium bromide. A strong, sterically hindered base like potassium tert-butoxide is essential for this step. The bulkiness of the tert-butoxide prevents it from acting as a competing nucleophile towards the phosphonium salt or the ketone. The reaction must be conducted under anhydrous and inert conditions (e.g., argon atmosphere) because the ylide is highly reactive and would be instantly quenched by protic solvents like water or alcohols.[6]

-

Nucleophilic Attack and Cycloaddition: The generated methylenetriphenylphosphorane ylide attacks the electrophilic carbonyl carbon of Michler's ketone. This attack leads to a betaine intermediate, which rapidly collapses to form a four-membered oxaphosphetane ring.

-

Elimination: The oxaphosphetane intermediate is unstable and undergoes a retro-[2+2] cycloaddition. The thermodynamic driving force for this step is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, which propels the reaction forward to yield the desired alkene, 4,4'-vinylidenebis(N,N-dimethylaniline).[6]

Experimental Workflow

The overall workflow is a multi-step process requiring careful control of the reaction environment to ensure high yield and purity.

Caption: Workflow for the synthesis of 4,4'-Vinylidenebis(N,N-dimethylaniline).

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and represents a self-validating system for achieving a high yield of the target compound.[6]

Materials:

-

Methyltriphenylphosphonium bromide (45.58 g, 127.6 mmol)

-

Potassium tert-butoxide (1.0 M solution in THF, 138.4 mL, 138.4 mmol)

-

4,4'-Bis(dimethylamino)benzophenone (Michler's Ketone) (21.4 g, 79.75 mmol)

-

Anhydrous Tetrahydrofuran (THF), freshly distilled (~1200 mL)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Hexane

-

Silica gel for column chromatography

-

Eluent: Petroleum ether/Ethyl acetate (2:1 v/v)

Procedure:

-

Reaction Setup: Equip a large round-bottom flask with a reflux condenser, a magnetic stirrer, and a constant pressure dropping funnel. Flame-dry the entire apparatus under a stream of argon and maintain an argon atmosphere throughout the reaction.

-

Ylide Generation: To the flask, add methyltriphenylphosphonium bromide (45.58 g) and freshly distilled anhydrous THF (500 mL). Cool the resulting suspension to 0°C in an ice bath.

-

Slowly add the potassium tert-butoxide solution (138.4 mL) dropwise to the stirred suspension over 30 minutes. A characteristic yellow-orange color of the ylide should develop.

-

Stir the reaction mixture at 0°C for an additional 2 hours to ensure complete formation of the ylide.

-

Wittig Reaction: In a separate flask, dissolve 4,4'-bis(dimethylamino)benzophenone (21.4 g) in anhydrous THF (690 mL).

-

Add this ketone solution dropwise to the ylide mixture at 0°C via the dropping funnel.

-

After the addition is complete, remove the ice bath and heat the orange-brown reaction mixture to reflux. Maintain reflux with vigorous stirring for 7 hours.

-

Work-up: Cool the reaction mixture to room temperature and quench the reaction by carefully adding distilled water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 200 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 and then with brine.[6]

-

Dry the ether layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Pour the concentrated residue into hexane. The major byproduct, triphenylphosphine oxide (TPPO), will precipitate as a white solid. Filter off the TPPO.

-

Concentrate the filtrate and purify the crude product by fast column chromatography on silica gel using a petroleum ether/ethyl acetate (2:1 v/v) mixture as the eluent. A yield of approximately 92% can be expected.[6]

Synthesis Reaction Diagram

Caption: Wittig reaction for the synthesis of 4,4'-Vinylidenebis(N,N-dimethylaniline).

Part 3: Comprehensive Characterization

Rigorous characterization is imperative to confirm the identity, structure, and purity of the synthesized 4,4'-vinylidenebis(N,N-dimethylaniline). A combination of spectroscopic techniques provides a complete and self-validating picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum provides definitive proof of structure. The key diagnostic signals are the singlet for the two vinylidene protons (C=CH₂) and the sharp singlet for the 12 protons of the four equivalent N-methyl groups. The aromatic region will show two distinct doublets corresponding to the protons ortho and meta to the dimethylamino groups, confirming the para-substitution pattern.[6]

-

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data. The disappearance of the ketone carbonyl signal (typically >190 ppm) from the starting material and the appearance of new signals for the sp² carbons of the vinylidene group (C=CH₂ and C=CH₂) are conclusive evidence of the successful reaction.

| ¹H NMR Data Summary (400 MHz, CDCl₃) [6] | |

| Chemical Shift (δ, ppm) | Assignment & Integration |

| 2.96 | (s, 12H), Protons of two N(CH₃)₂ groups |

| 5.19 | (s, 2H), Vinylidene protons (C=CH₂) |

| 6.68 - 6.70 | (d, 4H), Aromatic protons ortho to N(CH₃)₂ groups |

| 7.25 - 7.28 | (d, 4H), Aromatic protons meta to N(CH₃)₂ groups |

Vibrational Spectroscopy (FTIR)

Fourier-transform infrared (FTIR) spectroscopy is used to identify the key functional groups present in the molecule and to confirm the conversion from the starting material.

-

Key Diagnostic Peaks:

-

Disappearance: The strong C=O stretching band of Michler's ketone (typically around 1650-1670 cm⁻¹) should be completely absent in the product spectrum.

-

Appearance: A medium C=C stretching band for the vinylidene group should appear around 1600-1640 cm⁻¹. A C-H out-of-plane bending mode for the =CH₂ group is also expected around 890 cm⁻¹.

-

Persistent Peaks: Strong C-N stretching bands for the aromatic amine and characteristic peaks for the aromatic ring (C=C stretches and C-H bends) will be present.

-

Electronic Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides insight into the electronic structure of the conjugated π-system. The extended conjugation between the two dimethylaniline rings through the vinylidene bridge is expected to result in strong absorption in the UV region. The λ_max (wavelength of maximum absorbance) will be indicative of the π → π* transitions within the chromophore. In cyclohexane, the parent N,N-dimethylaniline shows an absorption maximum at 251 nm.[7] The extended conjugation in the title compound would be expected to shift this absorption to a longer wavelength (a bathochromic shift).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For 4,4'-vinylidenebis(N,N-dimethylaniline) (C₁₈H₂₂N₂), the expected monoisotopic mass is 266.1783 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy, providing further validation of the product's identity.

Part 4: Potential Applications

The unique structure of 4,4'-vinylidenebis(N,N-dimethylaniline) makes it a versatile building block for advanced materials:

-

Polymer Science: The terminal alkene functionality allows it to act as a monomer or co-monomer in polymerization reactions. The resulting polymers would incorporate the electron-rich diphenylvinylidene moiety, potentially leading to materials with high refractive indices, interesting photophysical properties, or charge-transporting capabilities for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1]

-

Materials Chemistry: It can serve as a precursor for more complex molecular architectures, including novel dyes and functional materials. The electron-donating nature of the dimethylamino groups makes the molecule susceptible to oxidation, suggesting potential use in developing redox-active materials.

Conclusion

This guide has detailed a reliable and high-yield synthesis of 4,4'-vinylidenebis(N,N-dimethylaniline) via the Wittig reaction of Michler's ketone. The causality behind each experimental step, from the anhydrous conditions required for ylide formation to the multi-stage purification process, has been explained to ensure reproducibility. Furthermore, a comprehensive suite of characterization techniques, including NMR, FTIR, UV-Vis, and MS, has been outlined. Together, these methods provide a self-validating framework for confirming the successful synthesis and purity of this valuable monomer, paving the way for its application in the development of novel polymers and advanced electronic materials.

References

-

SYNTHESIS. (2012). An Environmentally Friendly Synthesis of Michler's Ketone Analogues in Water. Georg Thieme Verlag Stuttgart · New York. Available from: [Link]

- Google Patents. US2231067A - Preparation of michler's ketone.

-

Scientific.net. (2013). Synthesis and Characterization of Reactive Michler's Ketones. Available from: [Link]

-

SIELC Technologies. HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. Available from: [Link]

-

MySkinRecipes. N,N-Dimethyl-4-vinylaniline. Available from: [Link]

-

Wikipedia. N,N-Dimethylaniline. Available from: [Link]

-

PhotochemCAD. A. Aromatic Hydrocarbons A17. N,N-Dimethyl-aniline. Available from: [Link]

Sources

- 1. N,N-Dimethyl-4-vinylaniline [myskinrecipes.com]

- 2. guidechem.com [guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. HPLC Method for Analysis of Michler’s ketone on Primesep 100 Column | SIELC Technologies [sielc.com]

- 5. US2231067A - Preparation of michler's ketone - Google Patents [patents.google.com]

- 6. 4,4'-VINYLIDENEBIS(N,N-DIMETHYLANILINE) synthesis - chemicalbook [chemicalbook.com]

- 7. PhotochemCAD | N,N-Dimethyl-aniline [photochemcad.com]

An In-depth Technical Guide to 4,4'-Vinylidenebis(N,N-dimethylaniline)

This guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and handling of 4,4'-Vinylidenebis(N,N-dimethylaniline). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to support advanced research and application.

Introduction and Strategic Importance

4,4'-Vinylidenebis(N,N-dimethylaniline), also known as 1,1-bis(4-(dimethylamino)phenyl)ethene, is an organic compound featuring a central vinylidene group flanked by two N,N-dimethylaniline moieties. This unique structure, with its electron-rich aromatic systems and a reactive double bond, makes it a valuable intermediate in organic synthesis. While not a therapeutic agent itself, its structural motifs are found in various functional molecules, including dyes and molecular probes. Its precursor, N,N-dimethylaniline, is a foundational block for triarylmethane dyes like crystal violet and malachite green[1]. Understanding the properties of this vinylidene derivative is crucial for its potential application in materials science, dye chemistry, and as a scaffold for novel bioactive compounds. For instance, structurally related benzhydrols, such as Michler's hydrol blue, are utilized as sensitive probes for detecting amyloid fibrils, a key area of research in neurodegenerative diseases[2][3][4].

Physicochemical and Spectroscopic Profile

The core physicochemical properties of 4,4'-Vinylidenebis(N,N-dimethylaniline) are summarized below. These data are fundamental for its purification, handling, and analytical identification.

| Property | Value | Source(s) |

| CAS Number | 7478-69-5 | [5][6][7] |

| Molecular Formula | C₁₈H₂₂N₂ | [5] |

| Molecular Weight | 266.38 g/mol | [5] |

| Appearance | Not specified; likely a solid at room temperature | Inferred from synthesis |

| Solubility | Soluble in organic solvents like ether and THF | [5] |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.96 (s, 12H, 2×N(CH₃)₂), 5.19 (s, 2H, CH₂=C), 6.68-6.70 (d, 4H, aromatic), 7.25-7.28 (d, 4H, aromatic) | [5] |

Synthesis: The Wittig Reaction Pathway

The primary and most efficient route for synthesizing 4,4'-Vinylidenebis(N,N-dimethylaniline) is the Wittig reaction. This Nobel Prize-winning method is unparalleled for its reliability in forming carbon-carbon double bonds from a carbonyl compound and a phosphonium ylide.

Rationale for Method Selection

The choice of the Wittig reaction is strategic. It allows for the direct conversion of the carbonyl group in 4,4'-bis(dimethylamino)benzophenone (Michler's ketone) into the required vinylidene group[5]. The reaction is high-yielding and the starting materials are commercially available[5][8]. An inert atmosphere (argon) is critical because the intermediate phosphonium ylide is a strong base and can be deactivated by atmospheric moisture or oxygen.

Experimental Protocol

The following protocol is a validated method for the synthesis of 4,4'-Vinylidenebis(N,N-dimethylaniline)[5].

Materials:

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide (1.0 M solution in THF)

-

4,4'-bis(dimethylamino)benzophenone (Michler's ketone)

-

Anhydrous Tetrahydrofuran (THF)

-

Ether

-

Hexane

-

Aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Ylide Formation: Add methyltriphenylphosphonium bromide (1.2-1.6 equivalents) to a round-bottom flask containing freshly distilled anhydrous THF under an argon atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add potassium tert-butoxide solution (1.3-1.7 equivalents) dropwise. The appearance of a characteristic orange or yellow color indicates the formation of the phosphorus ylide.

-

Stir the reaction mixture at 0 °C for 2 hours to ensure complete ylide formation.

-

Wittig Reaction: Dissolve 4,4'-bis(dimethylamino)benzophenone (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

After the addition is complete, heat the mixture to reflux and maintain for approximately 7 hours.

-

Workup and Purification: Cool the reaction to room temperature and quench with distilled water.

-

Extract the aqueous mixture three times with ether.

-

Combine the organic layers and wash sequentially with aqueous NaHCO₃ solution and saturated NaCl solution.

-

Dry the ethereal layer over anhydrous MgSO₄, filter, and concentrate the solvent.

-

Pour the concentrated solution into hexane to precipitate the byproduct, triphenylphosphine oxide.

-

Purify the crude product by flash column chromatography using a petroleum ether/ethyl acetate (2:1 v/v) eluent to afford the final product in high yield (~92%)[5].

Synthesis Workflow Diagram

Sources

- 1. Dimethylaniline - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Michler's hydrol blue: a sensitive probe for amyloid fibril detection. | Semantic Scholar [semanticscholar.org]

- 5. 4,4'-VINYLIDENEBIS(N,N-DIMETHYLANILINE) synthesis - chemicalbook [chemicalbook.com]

- 6. 4,4'-VINYLIDENEBIS(N,N-DIMETHYLANILINE) - Safety Data Sheet [chemicalbook.com]

- 7. 4,4'-VINYLIDENEBIS(N,N-DIMETHYLANILINE) AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. Michler's ketone - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Spectral Properties of Michler's Hydrol Blue

This guide provides a comprehensive technical overview of the spectral properties of Michler's hydrol blue (MHB), a synthetic triphenylmethane dye. Intended for researchers, scientists, and professionals in drug development, this document delves into the core photophysical characteristics of MHB, offering field-proven insights and detailed experimental methodologies.

Introduction: The Significance of Michler's Hydrol Blue

Michler's hydrol blue is a fascinating organic fluorogen that has garnered significant attention for its sensitive response to its molecular environment.[1] Structurally, it is a cationic triarylmethane dye, and its spectral properties are highly dependent on factors such as solvent polarity and pH. This sensitivity makes it a valuable tool in various scientific applications, most notably as a probe for amyloid fibril detection, where it exhibits distinct spectral shifts upon binding.[1][2] Unlike some other amyloid probes, MHB has demonstrated the ability to differentiate between various types of amyloid fibrils, highlighting its potential in neurodegenerative disease research.[1]

This guide will explore the fundamental principles governing the spectral behavior of MHB, providing a robust framework for its application in research and development.

Chemical Structure and Synthesis

The foundation of Michler's hydrol blue lies in its triphenylmethane core structure. The synthesis of MHB typically involves a two-step process starting from Michler's ketone.

Step 1: Reduction of Michler's Ketone to Michler's Hydrol

Michler's ketone, a commercially available compound, is first reduced to its corresponding benzhydrol, 4,4'-bis(dimethylamino)benzhydrol, commonly known as Michler's hydrol.[3] This reduction can be achieved using various reducing agents. A common laboratory-scale method involves the use of sodium borohydride in an alcoholic solvent.

Experimental Protocol: Synthesis of Michler's Hydrol

-

Materials: Michler's ketone, Sodium borohydride (NaBH₄), Ethanol, Deionized water.

-

Procedure:

-

Dissolve Michler's ketone in ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium borohydride in water to the cooled Michler's ketone solution while stirring.

-

Continue stirring at room temperature for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

Dilute the reaction mixture with water to precipitate the product.

-

Collect the solid Michler's hydrol by vacuum filtration and wash with water until neutral.

-

Dry the product in a vacuum oven. The melting point of the resulting 4,4'-bis(dimethylamino)benzhydrol should be approximately 101-103 °C.[4]

-

Step 2: Oxidation of Michler's Hydrol to Michler's Hydrol Blue

The final step is the oxidation of Michler's hydrol to the intensely colored Michler's hydrol blue cation. This is a critical step that transforms the colorless leuco base into the functional dye. While various oxidizing agents can be employed for triarylmethane dyes, a common approach involves the use of an acidic medium which facilitates the formation of the stable carbocation.

Conceptual Synthesis Pathway

Caption: The pH-dependent equilibrium between the colored and colorless forms of MHB.

Experimental Methodologies for Spectral Characterization

To harness the full potential of Michler's hydrol blue as a molecular probe, it is essential to employ robust and reproducible experimental protocols for characterizing its spectral properties.

Protocol for Investigating Solvatochromism

This protocol outlines the steps for measuring the absorption and emission spectra of MHB in a range of solvents with varying polarities.

Step-by-Step Protocol:

-

Solvent Selection: Choose a series of solvents with a wide range of polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, and water). Ensure all solvents are of spectroscopic grade.

-

Stock Solution Preparation: Prepare a concentrated stock solution of Michler's hydrol blue in a suitable solvent where it is readily soluble (e.g., ethanol).

-

Sample Preparation: For each solvent to be tested, prepare a dilute solution of MHB by adding a small aliquot of the stock solution to the solvent in a cuvette. The final concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.0 to ensure linearity.

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

-

Set the wavelength range for absorption measurements (e.g., 400-800 nm).

-

Use the pure solvent as a blank to zero the instrument.

-

-

Absorption Measurement: Record the absorption spectrum of the MHB solution in each solvent. Note the wavelength of maximum absorbance (λmax).

-

Fluorescence Measurement:

-

Use a spectrofluorometer to measure the emission spectrum.

-

Set the excitation wavelength to the λmax determined from the absorption spectrum for each solvent.

-

Record the emission spectrum and note the wavelength of maximum emission.

-

-

Data Analysis: Plot the absorption and emission maxima as a function of a solvent polarity parameter (e.g., the Reichardt dye ET(30) scale) to visualize the solvatochromic shifts.

Experimental Workflow for Solvatochromism Study

Caption: Workflow for the experimental investigation of MHB's solvatochromism.

Protocol for Spectrophotometric pH Titration

This protocol details the procedure for determining the pKa of Michler's hydrol blue by monitoring its absorbance changes across a range of pH values.

Step-by-Step Protocol:

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected transition range of MHB (e.g., from pH 2 to 10).

-

MHB Solution: Prepare a stock solution of MHB in a minimal amount of a water-miscible organic solvent (e.g., ethanol) and then dilute it in deionized water.

-

Titration Setup:

-

In a series of cuvettes, add a fixed volume of the MHB solution to each of the prepared buffer solutions. Ensure the final concentration of the dye is consistent across all samples.

-

Alternatively, a single solution of MHB can be titrated by the incremental addition of a strong acid or base, with the pH being measured at each step using a calibrated pH meter. [5]4. Spectrophotometric Measurement:

-

Measure the absorbance spectrum of each buffered MHB solution at the wavelength of maximum absorbance for the colored (acidic) form.

-

It is also advisable to measure the absorbance at the isosbestic point, where the molar absorptivity of the acidic and basic forms are equal, to check for any degradation of the dye during the experiment. [6]5. Data Analysis:

-

Plot the absorbance at the λmax of the colored form against the pH of the solutions.

-

The pKa can be determined from the midpoint of the resulting sigmoidal curve. It is the pH at which the concentrations of the colored and colorless forms are equal. The relationship is described by the Henderson-Hasselbalch equation.

-

Conclusion and Future Perspectives

Michler's hydrol blue is a versatile dye with rich and informative spectral properties. Its pronounced solvatochromism and pH sensitivity make it a powerful tool for probing molecular environments and for analytical applications. The experimental protocols detailed in this guide provide a solid foundation for researchers to accurately characterize and effectively utilize MHB in their studies.

Future research may focus on developing derivatives of MHB with tailored spectral properties for specific applications, such as enhanced quantum yields for fluorescence imaging or shifted pKa values for pH sensing in different biological compartments. The continued exploration of the photophysics of Michler's hydrol blue and related triarylmethane dyes will undoubtedly lead to new and innovative applications in chemistry, biology, and materials science.

References

-

Kitts, C., Beke-Somfai, T., & Nordén, B. (2011). Michler's hydrol blue: a sensitive probe for amyloid fibril detection. Biochemistry, 50(16), 3451-3461. [Link]

-

Hallas, G. (1967). Electronic Absorption Spectrum of the a-I -Adamantyl Derivative of Michler's Hydrol Blue. Journal of the Chemical Society B: Physical Organic, 91. [Link]

-

Kitts, C., Beke-Somfai, T., & Nordén, B. (2011). Michler's Hydrol Blue: A Sensitive Probe for Amyloid Fibril Detection. ResearchGate. [Link]

-

Olsen, S. (2013). Why Bindschedler's Green is redder than Michler's Hydrol Blue. The Journal of Physical Chemistry A, 117(12), 2455-2468. [Link]

-

Wikipedia. (n.d.). Michler's ketone. [Link]

- Bayer AG. (1978). Process for the preparation of 4,4'-diaminobenzhydrol and its substitution products.

-

Reichardt, C. (2003). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319-2358. [Link]

-

Aßmann, S., Frank, C., & Körtzinger, A. (2011). Spectrophotometric high-precision seawater pH determination for use in underway measuring systems. Ocean Science, 7(5), 597-607. [Link]

-

wikiHow. (2023). How to Do Spectrophotometric Analysis. [Link]

- Heyden Chemical Corp. (1941). Preparation of michler's ketone.

- Ciba Ltd. (1973). Process for the manufacture of a triarylmethane compound.

-

Wikipedia. (n.d.). 4,4'-Bis(dimethylamino)benzhydrol. [Link]

-

Catala, A., et al. (2015). An easy spectrophotometric acid-base titration protocol for dissolved organic matter. MethodsX, 2, 235-241. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Michler's ketone - Wikipedia [en.wikipedia.org]

- 4. EP0005475B1 - Process for the preparation of 4,4'-diaminobenzhydrol and its substitution products - Google Patents [patents.google.com]

- 5. An easy spectrophotometric acid-base titration protocol for dissolved organic matter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectrophotometric pH measurements - IOW [iow.de]

An In-Depth Technical Guide to 4,4'-Vinylidenebis(N,N-dimethylaniline) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,4'-Vinylidenebis(N,N-dimethylaniline) (CAS No. 7478-69-5), a versatile chemical compound with significant applications in analytical chemistry, diagnostics, and forensic science. This document delves into its fundamental properties, synthesis, and, most importantly, its functional applications as a sensitive chromogenic reagent. We will explore the causality behind its utility, providing detailed experimental protocols and mechanistic insights to empower researchers in their scientific endeavors.

Core Compound Profile

4,4'-Vinylidenebis(N,N-dimethylaniline), also known as 1,1-bis(4-(dimethylamino)phenyl)ethene, is a yellow to brown solid at room temperature[1]. Its structure, featuring a vinylidene group connecting two N,N-dimethylaniline moieties, is central to its chemical reactivity and utility.

| Property | Value | Reference |

| CAS Number | 7478-69-5 | |

| Molecular Formula | C₁₈H₂₂N₂ | |

| Molecular Weight | 266.38 g/mol | [1] |

| Melting Point | 119-121 °C | [1] |

| Appearance | Yellow to brown solid | [1] |

| Storage | 2-8°C | [1] |

The key to its widespread use lies in its capacity to undergo oxidation to form intensely colored species. This property is harnessed in various detection methods, where the compound acts as a leuco dye, a colorless or faintly colored precursor that develops a strong color upon oxidation.

Synthesis and Mechanism

The primary and most efficient synthesis of 4,4'-Vinylidenebis(N,N-dimethylaniline) is achieved through the Wittig reaction. This Nobel Prize-winning reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds.

The Wittig Reaction: A Mechanistic Overview

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene and a phosphine oxide[2]. The driving force of the reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct[2].

The synthesis of 4,4'-Vinylidenebis(N,N-dimethylaniline) specifically utilizes Michler's ketone (4,4'-bis(dimethylamino)benzophenone) as the carbonyl component and a methyl-substituted phosphorus ylide.

Detailed Synthesis Protocol

The following protocol is a robust method for the laboratory-scale synthesis of 4,4'-Vinylidenebis(N,N-dimethylaniline), adapted from established procedures[3].

Materials:

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide (KOtBu)

-

4,4'-bis(dimethylamino)benzophenone (Michler's ketone)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ether

-

Hexane

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Chloride (NaCl) solution

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Constant pressure dropping funnel

-

Argon or Nitrogen atmosphere setup

Procedure:

-

Ylide Generation: In a round-bottom flask under an inert atmosphere (Argon), suspend methyltriphenylphosphonium bromide (45.58 g, 127.6 mmol) in freshly distilled, anhydrous THF (500 mL). Cool the suspension to 0°C in an ice bath.

-

Slowly add a 1.0 M solution of potassium tert-butoxide in THF (138.4 mL, 138.4 mmol) to the suspension via a constant pressure dropping funnel over 30 minutes, maintaining the temperature at 0°C.

-

Stir the resulting orange-yellow mixture at 0°C for 2 hours to ensure complete formation of the phosphorus ylide.

-

Wittig Reaction: In a separate flask, dissolve 4,4'-bis(dimethylamino)benzophenone (21.4 g, 79.75 mmol) in anhydrous THF (690 mL).

-

Add the solution of Michler's ketone dropwise to the ylide solution at 0°C via a constant pressure dropping funnel.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 7 hours. The color of the mixture will change to an orange-brown.

-

Work-up and Purification: After cooling to room temperature, quench the reaction by the slow addition of distilled water.

-

Extract the aqueous mixture with ether (3 x 200 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and saturated aqueous NaCl.

-

Dry the ether layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Pour the concentrated solution into hexane to precipitate the triphenylphosphine oxide byproduct.

-

Filter to remove the precipitate and concentrate the filtrate.

-

Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system to afford 4,4'-Vinylidenebis(N,N-dimethylaniline) as a yellow to brown solid.

Applications in Analytical Chemistry

The utility of 4,4'-Vinylidenebis(N,N-dimethylaniline) stems from its role as a leuco dye. Upon oxidation, it is converted into a highly colored, conjugated system. This transformation is the basis for its application in various sensitive detection methods.

Forensic Science: Detection of Latent Bloodstains

In forensic investigations, the colorless form of 4,4'-Vinylidenebis(N,N-dimethylaniline), known as Leuco Crystal Violet (LCV), is a key reagent for the enhancement of latent bloodstains.[4] The heme group in hemoglobin acts as a catalyst in the presence of an oxidizing agent, typically hydrogen peroxide, to oxidize LCV to the intensely colored Crystal Violet.[4]

Protocol for Latent Bloodstain Enhancement:

Materials:

-

Leuco Crystal Violet (LCV) solution (commercially available or prepared in-house)

-

Hydrogen peroxide (3%)

-

Fixative (e.g., 5-sulfosalicylic acid)

-

Spray bottle

-

Personal Protective Equipment (PPE)

Procedure:

-

Preparation of Working Solution: Prepare the LCV working solution according to the manufacturer's instructions or by mixing the LCV stock solution with hydrogen peroxide and a fixative. The fixative is crucial to prevent the diffusion of the bloodstain.

-

Application: Lightly spray the area of interest with the LCV working solution. Avoid over-saturation, which can cause the stain to run.

-

Observation: A positive reaction, indicated by the appearance of a violet color, will occur within seconds.

-

Documentation: Photograph the developed prints immediately, as the color may fade over time.

Causality and Considerations: The peroxidase-like activity of the heme group in blood is the key to this reaction's specificity. While other oxidizing agents can cause a color change, the catalytic nature of heme provides a high degree of sensitivity, allowing for the detection of minute traces of blood. However, it is important to note that this is a presumptive test, and other substances with peroxidase-like activity could potentially yield a false positive. Therefore, confirmatory tests for blood should always be performed. The use of a fixative is critical for preserving the detail of the impression, especially on non-porous surfaces.

Biochemical Research: Detection of Amyloid Fibrils

In the field of neurodegenerative disease research, the oxidized and protonated form of 4,4'-Vinylidenebis(N,N-dimethylaniline), known as Michler's Hydrol Blue (MHB), is a sensitive probe for the detection of amyloid fibrils.[5][6] These protein aggregates are hallmarks of diseases such as Alzheimer's and Parkinson's.

MHB exhibits a significant red-shift in its excitation spectrum and an increase in its fluorescence quantum yield upon binding to amyloid fibrils.[5][7] This property allows for the specific detection and characterization of these pathological protein structures. MHB is considered more sensitive to environmental changes than the commonly used Thioflavin T (ThT) and can even differentiate between amyloid fibrils from different proteins.[5][6]

Protocol for Amyloid Fibril Detection:

Materials:

-

Michler's Hydrol Blue (MHB) stock solution

-

Amyloid fibril sample

-

Phosphate-buffered saline (PBS) or other appropriate buffer

-

Fluorometer or fluorescence microscope

Procedure:

-

Sample Preparation: Prepare dilutions of the amyloid fibril sample in the desired buffer.

-

Incubation: Add a small aliquot of the MHB stock solution to the amyloid fibril sample to a final concentration typically in the low micromolar range. Incubate for a sufficient time to allow for binding.

-

Fluorescence Measurement: Measure the fluorescence emission of the sample using a fluorometer. The excitation wavelength is typically in the range of 580-620 nm, and the emission is monitored at longer wavelengths.

-

Data Analysis: Compare the fluorescence intensity of the sample containing amyloid fibrils to a control sample without fibrils. An increase in fluorescence intensity and a red-shift in the emission maximum are indicative of the presence of amyloid fibrils.

Causality and Insights: The photophysical changes observed upon MHB binding are attributed to the restriction of intramolecular rotation of the dye molecule within the hydrophobic pockets of the amyloid fibril structure. This rigidification reduces non-radiative decay pathways, leading to enhanced fluorescence. The specific binding orientation of MHB within the grooves of the β-sheet structure of the fibrils contributes to the observed spectral shifts.[5]

Enzymatic Assays

4,4'-Vinylidenebis(N,N-dimethylaniline) and its derivatives can serve as chromogenic substrates in enzyme-linked immunosorbent assays (ELISAs) and other enzyme-based detection methods, particularly those involving horseradish peroxidase (HRP).[8][9] In the presence of HRP and hydrogen peroxide, the leuco dye is oxidized to a colored product, allowing for the quantification of the enzyme activity, which is in turn proportional to the amount of the target analyte.

General Protocol for HRP-based Colorimetric Assay:

Materials:

-

4,4'-Vinylidenebis(N,N-dimethylaniline) or a suitable derivative as the chromogenic substrate

-

Hydrogen peroxide

-

Appropriate buffer (e.g., citrate or phosphate buffer)

-

Horseradish peroxidase (HRP) or HRP-conjugated antibody

-

Spectrophotometer or plate reader

Procedure:

-

Substrate Solution Preparation: Prepare a working solution of the chromogenic substrate and hydrogen peroxide in the appropriate buffer immediately before use. The stability of the working solution should be considered.

-

Enzymatic Reaction: Add the substrate solution to the wells of a microplate containing the HRP or HRP-conjugate.

-

Incubation: Incubate the plate at room temperature or 37°C for a defined period to allow for color development.

-

Stopping the Reaction (Optional): The reaction can be stopped by adding a stop solution (e.g., a strong acid) if necessary.

-

Absorbance Measurement: Measure the absorbance of the colored product at its maximum absorption wavelength using a spectrophotometer or microplate reader.

-

Quantification: The concentration of the analyte is determined by comparing the absorbance of the sample to a standard curve.

Rationale for Use: The high turnover rate of HRP and the intense color of the oxidized product provide a sensitive and reliable method for signal amplification in immunoassays. The choice of the specific leuco dye derivative can influence the sensitivity, stability, and color of the final product.

Safety and Handling

4,4'-Vinylidenebis(N,N-dimethylaniline) should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards and handling precautions. In general, it is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.

Conclusion

4,4'-Vinylidenebis(N,N-dimethylaniline) is a valuable and versatile chemical tool for researchers and scientists. Its utility as a leuco dye, particularly in the forms of Leuco Crystal Violet and Michler's Hydrol Blue, has led to significant advancements in forensic science and the study of neurodegenerative diseases. A thorough understanding of its synthesis, reaction mechanisms, and the causality behind its applications, as detailed in this guide, will enable researchers to effectively harness its potential in their respective fields.

References

-

Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Kitts, C. C., Beke-Somfai, T., & Nordén, B. (2011). Michler's Hydrol Blue: A Sensitive Probe for Amyloid Fibril Detection. Biochemistry, 50(17), 3451–3461. [Link]

- Lake, S., & Ganda, S. (2005). Spectral enhancement of leucocrystal violet treated footwear impression evidence in blood.

-

Kitts, C. C., Beke-Somfai, T., & Nordén, B. (2011). Michler's Hydrol Blue: A Sensitive Probe for Amyloid Fibril Detection. ResearchGate. Retrieved from [Link]

-

Schütz, M., Gatterdam, V., & Berg, T. (2020). Development of an Improved Peroxidase-Based High-Throughput Screening for the Optimization of D-Glycerate Dehydratase Activity. International Journal of Molecular Sciences, 21(1), 249. [Link]

-

Kitts, C. C., Beke-Somfai, T., & Nordén, B. (2011). Michler's hydrol blue: a sensitive probe for amyloid fibril detection. PubMed. Retrieved from [Link]

-

Kitts, C. C., Beke-Somfai, T., & Nordén, B. (2011). Michler's hydrol blue: a sensitive probe for amyloid fibril detection. Semantic Scholar. Retrieved from [Link]

-

Bowling Green State University. (2022). Standardization of a Latent Blood Visualizer Based Upon DNA Degradation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]

-

Conyers, S. M., & Kidwell, D. A. (1991). Chromogenic substrates for horseradish peroxidase. Analytical Biochemistry, 192(1), 207-211. [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

-

Sigurdson, C. J., et al. (2018). Michler's hydrol blue elucidates structural differences in prion strains. ResearchGate. Retrieved from [Link]

-

Oreate AI Blog. (2025). Understanding Crystal Violet: A Multifaceted Dye in Science and Forensics. Retrieved from [Link]

-

SlideShare. (n.d.). Method of Enzyme Assay. Retrieved from [Link]

-

Conyers, S. M., & Kidwell, D. A. (1991). Chromogenic substrates for horseradish peroxidase. PDF Download Free. Retrieved from [Link]

-

Lin, M. S., et al. (2009). Analyses of Trace Crystal Violet and Leucocrystal Violet with Gold Nanospheres and Commercial Gold Nanosubstrates for Surface-Enhanced Raman Spectroscopy. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). Method for stabilizing leuco dye.

-

Occupational Safety and Health Administration. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]

-

Evaluation of Chromogenic Substrates for Horseradish Peroxidase on Paper-Based Microfluidic Devices. ResearchGate. Retrieved from [Link]

-

Wang, C., et al. (2015). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. RSC Advances, 5(10), 7350-7353. [Link]

-

U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]

-

PubMed. (n.d.). [Formation mechanism of 4,4-methylenebis(N,N-dimethylaniline) by the anodic oxidation of N,N-dimethylaniline]. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthetic route of N, N-Dimethylaniline. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1998). N,N-Dimethylaniline (Water Source) Fact Sheet. Retrieved from [Link]

-

Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020). Retrieved from [Link]

-

Wikipedia. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]

-

PubMed Central. (n.d.). Analytical methods for determining environmental contaminants of concern in water and wastewater. Retrieved from [Link]

-

PubMed Central. (n.d.). Assessment of environmental pollutants at trace levels using ionic liquids-based liquid-phase microextraction. Retrieved from [Link]

-

Analytical Methods in Environmental Chemistry Journal. (n.d.). Articles List. Retrieved from [Link]

-

PubMed. (n.d.). Flow injection spectrophotometric determination of V(V) involving on-line separation using a poly(vinylidene fluoride-co-hexafluoropropylene)-based polymer inclusion membrane. Retrieved from [Link]

Sources

- 1. 4,4'-VINYLIDENEBIS(N,N-DIMETHYLANILINE) CAS#: 7478-69-5 [m.chemicalbook.com]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. 4,4'-VINYLIDENEBIS(N,N-DIMETHYLANILINE) synthesis - chemicalbook [chemicalbook.com]

- 4. Understanding Crystal Violet: A Multifaceted Dye in Science and Forensics - Oreate AI Blog [oreateai.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Michler's hydrol blue: a sensitive probe for amyloid fibril detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chromogenic substrates for horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d.docksci.com [d.docksci.com]

An In-depth Technical Guide to the Solubility of 4,4'-Vinylidenebis(N,N-dimethylaniline) in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 4,4'-Vinylidenebis(N,N-dimethylaniline), a compound of significant interest in various research and development sectors. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, offers insights based on structurally similar compounds, and provides a detailed protocol for empirical solubility determination.

Introduction to 4,4'-Vinylidenebis(N,N-dimethylaniline)

4,4'-Vinylidenebis(N,N-dimethylaniline), also known by other names such as Michler's hydrol analog or 1,1-Bis(4-dimethylaminophenyl)ethylene, is a complex organic molecule. Its structure, featuring two N,N-dimethylaniline moieties linked by a vinylidene bridge, dictates its physicochemical properties, including its solubility in various organic solvents. Understanding these solubility characteristics is paramount for its application in synthesis, purification, and formulation development.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of predicting solubility. This concept posits that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.

-

Polar Solvents: These solvents, such as water, ethanol, and methanol, have significant partial positive and negative charges, allowing them to dissolve polar solutes through dipole-dipole interactions and hydrogen bonding.

-

Nonpolar Solvents: Solvents like hexane, toluene, and diethyl ether have a more even distribution of electron density and are effective at dissolving nonpolar solutes through van der Waals forces.

The molecular structure of 4,4'-Vinylidenebis(N,N-dimethylaniline) contains both nonpolar (the aromatic rings and the vinylidene group) and polar (the tertiary amine groups) components. This amphiphilic nature suggests that its solubility will be nuanced and dependent on the specific characteristics of the solvent.

Predicted Solubility Profile of 4,4'-Vinylidenebis(N,N-dimethylaniline)

From its synthesis, purification often involves column chromatography using a mixture of petroleum ether and ethyl acetate, with the compound being soluble in this mixture. Furthermore, an impurity, triphenylphosphine oxide, is precipitated from a solution of ether and hexane, indicating that 4,4'-Vinylidenebis(N,N-dimethylaniline) is likely soluble in diethyl ether and less soluble in hexane.

To further predict its solubility, we can examine the properties of two key structural analogs: N,N-dimethylaniline and Michler's ketone.

-

N,N-Dimethylaniline: This simpler tertiary amine is soluble in most common organic solvents, including ethanol, ether, chloroform, acetone, and benzene.[1][2][3] Its solubility in water is low due to the hydrophobic nature of the benzene ring.[1]

-

Michler's Ketone (4,4'-bis(dimethylamino)benzophenone): This compound, which shares the two N,N-dimethylaminophenyl groups, is reported to be soluble in ethanol, acetone, chloroform, and warm benzene.[4][5] It is slightly soluble in ether and practically insoluble in water.[5][6]

Based on this information, a predicted solubility profile for 4,4'-Vinylidenebis(N,N-dimethylaniline) can be summarized as follows:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Ethanol, Methanol) | Likely Soluble | The presence of polar tertiary amine groups allows for favorable interactions. |

| Polar Aprotic (e.g., Acetone, Ethyl Acetate, THF) | Likely Soluble | Good balance of polarity to interact with the amine groups without being hindered by the nonpolar backbone. |

| Nonpolar Aromatic (e.g., Benzene, Toluene) | Likely Soluble | The large aromatic components of the molecule will have favorable pi-pi stacking interactions with aromatic solvents. |

| Chlorinated (e.g., Chloroform, Dichloromethane) | Likely Soluble | These solvents are effective at dissolving a wide range of organic compounds. |

| Ethers (e.g., Diethyl Ether) | Likely Soluble | The ether can interact with the polar and nonpolar parts of the molecule. |

| Aliphatic Hydrocarbons (e.g., Hexane, Heptane) | Likely Sparingly Soluble to Insoluble | The high degree of nonpolarity in these solvents may not be sufficient to overcome the intermolecular forces in the solid solute. |

| Water | Likely Insoluble | The large, nonpolar hydrocarbon structure will dominate, leading to poor aqueous solubility. |

Experimental Protocol for Solubility Determination

To obtain precise solubility data, an experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 4,4'-Vinylidenebis(N,N-dimethylaniline) in a range of organic solvents.

Materials and Equipment

-

4,4'-Vinylidenebis(N,N-dimethylaniline) (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 4,4'-Vinylidenebis(N,N-dimethylaniline) into a series of vials. The excess is crucial to ensure a saturated solution is achieved.

-

Add a known volume of the desired organic solvent to each vial.

-

Cap the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of 4,4'-Vinylidenebis(N,N-dimethylaniline). A pre-established calibration curve is essential for this step.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution from the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Self-Validating System

To ensure the trustworthiness of the results, the following checks should be integrated into the protocol:

-

Time to Equilibrium: Perform a time-course study to determine the minimum time required to reach equilibrium.

-

Multiple Replicates: Prepare and analyze at least three replicate samples for each solvent to assess the precision of the measurement.

-

Mass Balance: After removing the supernatant, the remaining solid can be dried and weighed to confirm the amount that dissolved.

Conclusion

While direct quantitative data on the solubility of 4,4'-Vinylidenebis(N,N-dimethylaniline) is sparse, a scientifically sound prediction can be made based on its molecular structure and the known properties of its analogs. It is anticipated to be soluble in a range of common organic solvents, including alcohols, ketones, esters, aromatic hydrocarbons, and chlorinated solvents, while exhibiting poor solubility in aliphatic hydrocarbons and water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for empirical determination.

References

-

Solubility of Things. N,N-Dimethylaniline. [Link]

-

ChemBK. Michlers Ketone. [Link]

-

National Toxicology Program. RoC Profile: Michler's Ketone. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. N,N-Dimethylaniline: Properties, Analysis and Application_Chemicalbook [chemicalbook.com]

- 3. What is N,N-Dimethylaniline?_Chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. chembk.com [chembk.com]

An In-depth Technical Guide to the Thermal Stability of 4,4'-Vinylidenebis(N,N-dimethylaniline)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Vinylidenebis(N,N-dimethylaniline), a derivative of Michler's hydrol blue, is a leuco dye with significant potential in various technological applications, including thermal printing and as a synthetic intermediate.[1][2] Understanding the thermal stability of this compound is paramount for its effective utilization, particularly in processes involving elevated temperatures. This guide provides a comprehensive analysis of the theoretical and practical aspects of the thermal stability of 4,4'-Vinylidenebis(N,N-dimethylaniline). While direct experimental data on its thermal decomposition is not extensively available in public literature, this document synthesizes information from related compounds and outlines a robust experimental framework for its detailed characterization.

Introduction: The Significance of Thermal Stability

Leuco dyes, such as 4,4'-Vinylidenebis(N,N-dimethylaniline), are valued for their ability to switch between a colorless and a colored form in response to external stimuli like heat, light, or pH changes.[3] This property makes them ideal for applications like thermal paper, where a localized application of heat triggers a color-forming reaction.[1] The thermal stability of a leuco dye dictates the operational window for its application, its shelf-life, and the quality of the final product. Insufficient stability can lead to premature coloration, degradation, and loss of functionality. Conversely, excessive stability might require impractically high temperatures to induce the desired color change. Therefore, a thorough understanding and quantification of the thermal decomposition profile of 4,4'-Vinylidenebis(N,N-dimethylaniline) are critical for optimizing its performance and ensuring its reliability in various formulations.

Physicochemical Properties and Structural Considerations

4,4'-Vinylidenebis(N,N-dimethylaniline) is a yellow to brown solid with a reported melting point range of 119-121 °C.[4][5] Its molecular structure consists of a central vinylidene group connecting two N,N-dimethylaniline moieties. The presence of the tertiary amine groups and the aromatic rings suggests a molecule with relatively good thermal stability. However, the vinylidene bridge could be a potential site for thermal degradation.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₂N₂ | [5] |

| Molecular Weight | 266.38 g/mol | [5] |

| Melting Point | 119-121 °C | [4][5] |

| Appearance | Yellow to brown solid | [5] |

The synthesis of this compound involves a Wittig reaction using 4,4'-bis(dimethylamino)benzophenone and methyltriphenylphosphonium bromide in tetrahydrofuran (THF), followed by reflux for 7 hours.[6] This indicates that the compound is stable at the boiling point of THF (approximately 66 °C) for extended periods.

Proposed Experimental Workflow for Thermal Stability Assessment

To rigorously determine the thermal stability of 4,4'-Vinylidenebis(N,N-dimethylaniline), a multi-faceted approach employing thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.

Figure 1: Proposed experimental workflow for assessing the thermal stability of 4,4'-Vinylidenebis(N,N-dimethylaniline).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

A small, accurately weighed sample (5-10 mg) of 4,4'-Vinylidenebis(N,N-dimethylaniline) is placed in a TGA pan (e.g., alumina or platinum).

-

The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature above its expected decomposition point (e.g., 600 °C).

-

The analysis should be performed under both an inert atmosphere (e.g., nitrogen) and an oxidative atmosphere (e.g., air) to understand the influence of oxygen on the decomposition process.

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tpeak) are determined from the TGA curve and its first derivative (DTG curve).

Justification: TGA provides a direct measure of thermal stability by identifying the temperature at which the material loses mass due to the formation of volatile products.[7] Performing the analysis in different atmospheres helps to elucidate the decomposition mechanism, as oxidative degradation pathways can differ significantly from pyrolytic decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point, any phase transitions, and the enthalpy changes associated with decomposition.

Methodology:

-

A small, accurately weighed sample (2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting and decomposition temperatures determined by TGA.

-

The heat flow to the sample relative to the reference is measured as a function of temperature.

-

The melting point is identified as the peak of the endothermic event.

-

Decomposition is typically observed as a sharp exothermic or endothermic event following the melting point.

Justification: DSC provides complementary information to TGA. While TGA measures mass loss, DSC measures changes in heat flow. This allows for the precise determination of the melting point and can indicate whether the decomposition process is exothermic (releases heat) or endothermic (absorbs heat), which is crucial for safety assessments and understanding the reaction energetics.

Potential Thermal Decomposition Mechanisms

In the absence of direct experimental data, the thermal decomposition pathways of 4,4'-Vinylidenebis(N,N-dimethylaniline) can be hypothesized based on the known chemistry of its constituent parts, primarily N,N-dimethylaniline.

The N-C bonds in the dimethylamino group and the C=C bond of the vinylidene group are likely to be the most thermally labile. Decomposition could proceed through several pathways:

-

Homolytic Cleavage: At elevated temperatures, homolytic cleavage of the C-N bonds of the dimethylamino groups could generate radical species. These highly reactive radicals could then initiate a cascade of further decomposition reactions.

-

Elimination Reactions: The presence of methyl groups on the nitrogen atom could facilitate elimination reactions, potentially leading to the formation of iminium species and methane.[8]

-

Vinylidene Bond Scission: The central C=C bond could undergo scission, breaking the molecule into two N,N-dimethylaniline-related fragments.

-

Oxidative Degradation: In the presence of air, oxidation of the dimethylamino groups and the aromatic rings would be a major decomposition pathway. This can lead to the formation of N-oxides and a variety of other oxidized products.

Sources

- 1. US4864024A - Leuco dyes - Google Patents [patents.google.com]

- 2. Chemistry and Application of Leuco Dyes | PPTX [slideshare.net]

- 3. Leuco dye - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 4,4'-VINYLIDENEBIS(N,N-DIMETHYLANILINE) CAS#: 7478-69-5 [m.chemicalbook.com]

- 6. 4,4'-VINYLIDENEBIS(N,N-DIMETHYLANILINE) synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Theoretical Study of Decomposition Kinetics and Thermochemistry of Bis(dimethylamino)silane-Formation of Methyleneimine and Silanimine Species - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Photophysical Properties of Michler's Hydrol Blue

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Fluorophore

Michler's hydrol blue (MHB), a derivative of the triphenylmethane dye family, has emerged as a powerful tool in various scientific disciplines, particularly in the study of protein aggregation and amyloid fibril detection.[1][2][3] Its unique photophysical characteristics, most notably its behavior as a molecular rotor, render it exquisitely sensitive to its local microenvironment.[1][2] This sensitivity to viscosity and polarity, coupled with a significant increase in fluorescence quantum yield upon binding to amyloid fibrils, makes MHB a superior probe compared to other conventional dyes like Thioflavin T (ThT).[1][4] This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a thorough understanding of the core photophysical properties of MHB, detailed experimental protocols for its characterization, and insights into its applications.

Synthesis and Characterization

The synthesis of Michler's hydrol blue typically involves a two-step process, starting with the preparation of its precursor, 4,4'-bis(dimethylamino)benzhydrol, also known as Michler's hydrol.

Synthesis of Michler's Hydrol

Michler's hydrol can be synthesized via the reduction of Michler's ketone (4,4'-bis(dimethylamino)benzophenone). Several methods have been reported, with a common approach involving the use of a reducing agent such as sodium borohydride or zinc dust in an alkaline alcoholic solution.[5][6]

Experimental Protocol: Synthesis of Michler's Hydrol from Michler's Ketone [6]

-

Dissolution: Dissolve 53.6 g of Michler's ketone in 150 ml of ethylene glycol dimethyl ether and heat the solution to 70°C.

-

Preparation of Reducing Agent: Prepare a solution of 12 g of sodium borohydride and 1 g of potassium hydroxide (KOH) in 24 ml of water.

-

Reduction: Add the sodium borohydride solution dropwise to the heated Michler's ketone solution over a period of 6 hours while maintaining the temperature at 70°C.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is complete when only a trace of the starting material is observed.

-

Work-up: After completion, dilute the reaction mixture with 200 ml of water and stir the suspension at room temperature overnight.

-

Isolation and Purification: Collect the precipitated Michler's hydrol by suction filtration and wash it with water until neutral. The resulting product can be further purified by recrystallization.

Conversion of Michler's Hydrol to Michler's Hydrol Blue

The conversion of the colorless Michler's hydrol to the intensely colored Michler's hydrol blue is an oxidation reaction. While specific, detailed protocols for this conversion are not as readily available in the primary literature, the general principle involves the acid-catalyzed dehydration of the hydrol to form a stable carbocation, which is the chromophore of the dye. This is often achieved by dissolving the hydrol in an acidic medium.

Core Photophysical Properties

The utility of Michler's hydrol blue as a fluorescent probe is rooted in its distinct photophysical properties, which are highly sensitive to the surrounding environment.

Absorption and Emission Spectra

In non-viscous, polar solvents, Michler's hydrol blue exhibits a strong absorption in the visible region, typically with a maximum around 600-640 nm. However, its fluorescence in such environments is often weak.[1] This is a hallmark of molecular rotors, where the excited state can undergo non-radiative decay through intramolecular rotation.

Molecular Rotor Behavior and Environmental Sensitivity

Upon photoexcitation, MHB transitions to a locally excited (LE) state. In environments with low viscosity, the dimethylaminophenyl rings can freely rotate, leading to the formation of a non-fluorescent, twisted intramolecular charge transfer (TICT) state.[1] This rapid non-radiative decay pathway from the TICT state is responsible for the low fluorescence quantum yield in solvents of low viscosity.

However, when the intramolecular rotation is restricted, for instance, in viscous media or when bound to a rigid structure like an amyloid fibril, the non-radiative decay pathway is inhibited.[1][2] This restriction of intramolecular rotation (RIR) leads to a significant enhancement of the fluorescence quantum yield, making MHB a sensitive probe for viscosity and binding events.[1]

The photophysical behavior of MHB is also influenced by solvent polarity. Changes in the polarity of the solvent can affect the energy levels of the ground and excited states, leading to shifts in the absorption and emission maxima (solvatochromism).[1]

Quantitative Photophysical Data

The following table summarizes the key photophysical properties of Michler's hydrol blue in various environments. It is important to note that specific values can vary depending on the exact experimental conditions.

| Solvent/Environment | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Lifetime (τ_F) (ns) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Water | ~608 | ~650 | Low | - | Data not readily available |

| Ethanol | ~610 | ~650 | Low | - | Data not readily available |

| Methanol | ~605 | ~645 | Low | - | Data not readily available |

| Bound to Insulin Fibrils | Red-shifted | Red-shifted | Significantly Increased | - | Data not readily available |

| Bound to Lysozyme Fibrils | Red-shifted | Red-shifted | Significantly Increased | - | Data not readily available |

Effect of pH